molecular formula C16H17F3N4O2 B2608219 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 1797985-00-2

3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea

Numéro de catalogue: B2608219
Numéro CAS: 1797985-00-2
Poids moléculaire: 354.333
Clé InChI: FLQLKPZFLDRZNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound belonging to the class of pyrazolyl-ureas. This class of compounds is recognized as an interesting scaffold in medicinal chemistry due to its wide spectrum of potential biological activities . The molecular structure incorporates a urea bridge that connects a trifluoromethyl-phenyl group with a pyrazole ring, which is further substituted with an oxan-4-yl (tetrahydropyran) moiety. The urea functional group is of particular significance, as it serves as a privileged pharmacophore capable of forming multiple hydrogen bonds with biological targets; the NH groups act as strong hydrogen bond donors, while the carbonyl oxygen acts as an acceptor . Pyrazolyl-urea derivatives have demonstrated diverse pharmacological activities in research settings, ranging from antipathogenic to anticarcinogenic effects . Specifically, in anticancer research, such compounds have been investigated for their ability to interact with intracellular signaling pathways, including inhibition of various protein kinases such as Src, p38-MAPK, and TrkA . The presence of the trifluoromethyl group and the tetrahydropyran ring in this specific compound may influence its physicochemical properties, such as solubility and metabolic stability, and its binding affinity to specific biological targets. This makes it a valuable compound for hit-to-lead optimization campaigns in drug discovery, as well as for biochemical and pharmacological studies aiming to explore new therapeutic agents . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with care in a controlled laboratory environment.

Propriétés

IUPAC Name

1-[1-(oxan-4-yl)pyrazol-4-yl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c17-16(18,19)13-3-1-2-4-14(13)22-15(24)21-11-9-20-23(10-11)12-5-7-25-8-6-12/h1-4,9-10,12H,5-8H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQLKPZFLDRZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common approach starts with the formation of the pyrazole ring through the cyclization of appropriate precursors. The oxane moiety is then introduced via nucleophilic substitution reactions. Finally, the trifluoromethyl-substituted phenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Pyrazole Ring

  • 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) :

    • Substituents: Ethyl group on urea, 3-methylphenyl on pyrazole.
    • Molecular Weight: 298.35 g/mol (calculated from formula C₁₆H₂₀N₄O).
    • Melting Point: 148–150°C.
    • Key Difference: Lacks the trifluoromethyl and oxan-4-yl groups, resulting in lower lipophilicity.
  • 3-Methyl-1-phenyl-4-pyrazol-1-ylmethyl-1H-pyrazole (11) : Substituents: Methyl and phenyl groups on pyrazole. Molecular Weight: 264.31 g/mol (C₁₅H₁₆N₄).

Trifluoromethylphenyl-Containing Analogues

  • 1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11j) :

    • Substituents: Piperazinylmethyl-thiazole and trifluoromethylphenyl groups.
    • Yield: 88.1%.
    • Molecular Weight: 534.1 g/mol (ESI-MS m/z: 534.1 [M+H]⁺).
    • Key Difference: The piperazinyl-thiazole moiety may enhance solubility but introduces synthetic complexity compared to the oxan-4-yl-pyrazole group.
  • 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j) :

    • Substituents: Chloromethyl-thiazole and trifluoromethylphenyl groups.
    • Yield: 52.7%.
    • Molecular Weight: 412.1 g/mol (ESI-MS m/z: 412.1 [M+H]⁺).
    • Key Difference: Chloromethyl group increases reactivity but reduces yield compared to 11j .

Table 1: Key Data for Selected Urea Derivatives

Compound Name Substituents on Urea/Pyrazole Yield (%) Molecular Weight (g/mol) Notable Features
Target Compound Oxan-4-yl-pyrazole, 2-TFM-phenyl N/A ~383.35* Enhanced solubility from oxan-4-yl
11j Piperazinylmethyl-thiazole, 2-TFM 88.1 534.1 High yield, complex substituent
8j Chloromethyl-thiazole, 2-TFM 52.7 412.1 Lower yield, reactive chloromethyl
9a Ethyl, 3-methylphenyl-pyrazole N/A 298.35 Simpler structure, lower lipophilicity

*Estimated based on formula C₁₇H₁₈F₃N₅O₂.

Substituent Impact on Properties

  • Trifluoromethyl (TFM) Group : Present in the target compound, 11j, and 8j. This group increases electronegativity and metabolic stability but may reduce aqueous solubility .
  • Oxan-4-yl vs. Piperazinyl/Chloromethyl : The oxan-4-yl group in the target compound likely improves solubility and reduces synthetic complexity compared to the piperazinyl or chloromethyl groups in 11j and 8j, which require additional steps for functionalization .

Activité Biologique

The compound 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C13H12F3N3OC_{13}H_{12}F_3N_3O, characterized by a pyrazole ring linked to a trifluoromethyl phenyl group and an oxan-4-yl moiety. Its structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to This compound . For instance, derivatives with trifluoromethyl groups have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Compounds exhibiting MIC values in the low micromolar range against S. aureus.
  • Bactericidal Effects : Demonstrated bactericidal effects in time-kill assays.
  • Biofilm Disruption : Moderate inhibition of biofilm formation was observed, indicating potential for treating biofilm-associated infections .

Anticancer Potential

The compound has also been investigated for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression through immune evasion mechanisms.

In Vitro Studies:

  • A series of phenyl urea derivatives were synthesized and tested for IDO inhibitory activity. Notably, modifications to the urea moiety significantly influenced biological activity.
CompoundIDO Inhibition ActivityRemarks
i1No activityUnmodified urea
i12High activityp-substituted phenyl group

Toxicity Assessment

In vivo studies using mouse models indicated that doses up to 50 mg/kg did not result in significant toxicity, as assessed by various organ toxicity markers. This suggests a favorable safety profile for further exploration in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives including This compound revealed:

  • Tested Bacteria : Staphylococcus aureus and Enterococcus faecalis.
  • Results : The compound exhibited low toxicity to human cell lines while maintaining potent antibacterial activity.

Case Study 2: Cancer Therapeutics

Research focused on IDO inhibitors demonstrated that derivatives similar to the target compound could effectively inhibit tumor growth in preclinical models, suggesting potential as immunotherapeutic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.